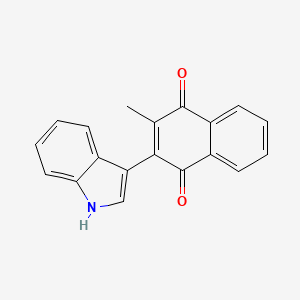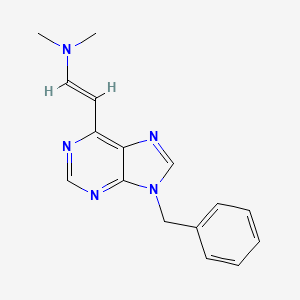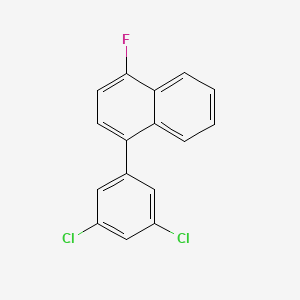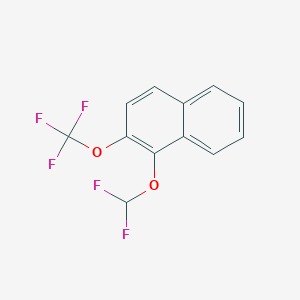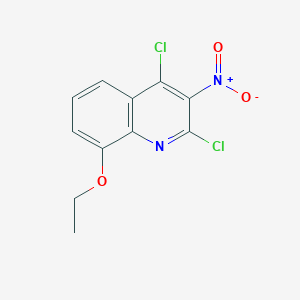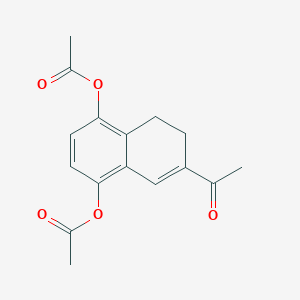
7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group and two acetate groups attached to a dihydronaphthalene core.
Méthodes De Préparation
The synthesis of 7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate typically involves the acetylation of 5,6-dihydronaphthalene-1,4-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective formation of the diacetate product .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups, using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 7-acetyl-5,6-dihydronaphthalene-1,4-dicarboxylic acid .
Applications De Recherche Scientifique
7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of 7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate involves its interaction with specific molecular targets. The acetyl and acetate groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dihydronaphthalene core can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate include:
5,6-Dihydronaphthalene-1,4-diol: The precursor to the diacetate compound, used in similar synthetic applications.
7-Acetyl-5,6-dihydronaphthalene-1,4-dicarboxylic acid:
1,4-Diacetoxy-5,6-dihydronaphthalene: A related compound with different substitution patterns, used in various chemical reactions.
Propriétés
Numéro CAS |
88928-58-9 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
(6-acetyl-4-acetyloxy-7,8-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C16H16O5/c1-9(17)12-4-5-13-14(8-12)16(21-11(3)19)7-6-15(13)20-10(2)18/h6-8H,4-5H2,1-3H3 |
Clé InChI |
YIXQALPGOYOQBF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=CC(=C2CC1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841873.png)
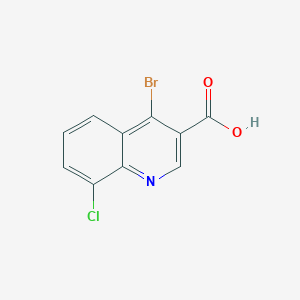
![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
